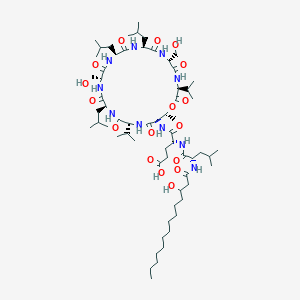

Sporidesmolide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sporidesmolide is a family of cyclic depsipeptides produced by the fungus Pithomyces chartarum. These compounds were first reported by Russell and colleagues in 1961 . The this compound complex contains several components, including this compound I, II, III, IV, and V . These compounds are known for their unique structural features and biological activities.

Méthodes De Préparation

Sporidesmolide can be synthesized through various methods. One common approach involves the use of acyl chloride in the presence of a base such as triethylamine in tetrahydrofuran . The synthesis typically involves the formation of a protected hexadepsipeptide, which is then deprotected to yield the final product. Industrial production methods often involve the cultivation of Pithomyces chartarum in nutrient-rich media, followed by extraction and purification of the this compound compounds .

Analyse Des Réactions Chimiques

Sporidesmolide undergoes several types of chemical reactions, including hydrolysis and oxidation. For instance, mild alkaline hydrolysis of this compound can yield sporidesmolic acids . Common reagents used in these reactions include sodium hydroxide for hydrolysis and various oxidizing agents for oxidation reactions. The major products formed from these reactions are typically the hydrolyzed or oxidized derivatives of the original this compound compound .

Applications De Recherche Scientifique

Sporidesmolide has several scientific research applications. In chemistry, it is used as a model compound for studying cyclic depsipeptides and their reactivity . In biology, this compound is studied for its potential antimicrobial and antifungal properties . In medicine, research is ongoing to explore its potential therapeutic applications, particularly in the treatment of fungal infections . Additionally, this compound is used in industrial applications, such as the development of new antifungal agents for agricultural use .

Mécanisme D'action

The mechanism of action of sporidesmolide involves its interaction with cellular membranes and enzymes. This compound can disrupt cell membrane integrity, leading to cell lysis and death . It also inhibits certain enzymes involved in cellular metabolism, further contributing to its antimicrobial effects . The molecular targets of this compound include membrane lipids and specific enzymes essential for cell survival .

Comparaison Avec Des Composés Similaires

Sporidesmolide is unique among cyclic depsipeptides due to its specific amino acid composition and structural features. Similar compounds include other cyclic depsipeptides such as enniatins and beauvericins . this compound is distinguished by its production from Pithomyces chartarum and its specific biological activities . The presence of both D- and L-amino acids in its structure further sets it apart from other similar compounds .

Propriétés

Numéro CAS |

11113-90-9 |

|---|---|

Formule moléculaire |

C34H60N4O8 (for sporidesmolide II) |

Poids moléculaire |

652.9 |

Apparence |

Off white to light tan solid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,9S)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B1140339.png)

![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B1140345.png)